Enhanced Thermal Stability of DNA Duplexes with Thymine-1-acetic Acid-Derived Double-Headed LNA Monomers Versus Unmodified Oligonucleotides
Incorporation of thymin-1-yl-acetic acid coupled to the N2′-atom of a 2′-amino-LNA thymine nucleoside (forming a 'double-headed' LNA monomer) yields oligonucleotides that show increased thermal stability when forming duplexes with complementary DNA compared to unmodified oligonucleotide controls, and supports multiple incorporations without thermal destabilization [1]. In contrast, the analogous adenine-9-yl-acetic acid-derived double-headed LNA monomer did not demonstrate the same level of thermal stabilization [1].
| Evidence Dimension | Thermal stability of oligonucleotide duplexes with complementary DNA |
|---|---|
| Target Compound Data | Increased thermal stability allowing multiple incorporations |
| Comparator Or Baseline | Unmodified oligonucleotides; adenine-9-yl-acetic acid-derived double-headed LNA monomer (showed inferior thermal stabilization) |
| Quantified Difference | Increased thermal stability (qualitative; multiple incorporations tolerated without destabilization) |
| Conditions | Incorporation into oligodeoxyribonucleotides via phosphoramidite derivatives; duplex formation with complementary DNA sequences |
Why This Matters
This evidence demonstrates that thymine-1-acetic acid enables the construction of LNA-modified oligonucleotides with superior duplex thermal stability compared to both unmodified controls and adenine-derived analogs, a critical parameter for antisense oligonucleotide and siRNA therapeutic development.
- [1] Umemoto, T.; Wengel, J.; Madsen, A. S. Org. Biomol. Chem. 2009, 7, 1793-1797. DOI: 10.1039/b901028a. PMID: 19590773. View Source
